Stereoselective Antagonism at 5-HT Autoreceptor
In functional studies using electrically evoked [3H]serotonin release from rat brain cortex slices, the S(-)-enantiomer of cyanopindolol (S(-)-cyanopindolol) potently antagonized the inhibitory effect of serotonin, whereas the R(+)-enantiomer was significantly less effective. This establishes the stereospecific nature of this interaction [1].
| Evidence Dimension | Apparent pA2 value for antagonism of serotonin-mediated inhibition of evoked [3H]overflow |
|---|---|
| Target Compound Data | pA2 = 8.30 |
| Comparator Or Baseline | (+)-Cyanopindolol: pA2 = 6.83 |
| Quantified Difference | S(-)-enantiomer is ~30-fold more potent than R(+)-enantiomer |
| Conditions | Rat brain cortex slices, electrically evoked (3 Hz) [3H]overflow in superfusion |
Why This Matters
This 30-fold difference in functional potency means that using the racemate or the wrong enantiomer will drastically underestimate the true antagonistic potential at the presynaptic serotonin autoreceptor, leading to incorrect conclusions about serotonergic tone.
- [1] Schlicker E, Göthert M, Hillenbrand K. Cyanopindolol is a highly potent and selective antagonist at the presynaptic serotonin autoreceptor in the rat brain cortex. Naunyn Schmiedebergs Arch Pharmacol. 1985 Dec;331(4):398-401. doi: 10.1007/BF00500826. PMID: 2869415. View Source
